3-(4-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
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Overview
Description
3-(4-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a chlorophenyl group and a sulfanyl-linked oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the oxadiazole ring followed by its attachment to the pyridazine core through a sulfanyl linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(4-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl linkage provides flexibility to the molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-((3-fluorobenzyl)thio)-4-(4-methylphenyl)-4H-1,2,4-triazole
- 3-(4-Chlorophenyl)propanoic acid
Uniqueness
3-(4-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is unique due to the presence of both the oxadiazole and pyridazine rings, which are not commonly found together in a single molecule. This combination provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H15ClN4OS |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
5-[[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H15ClN4OS/c1-13-3-2-4-15(11-13)20-22-18(26-25-20)12-27-19-10-9-17(23-24-19)14-5-7-16(21)8-6-14/h2-11H,12H2,1H3 |
InChI Key |
LINXGNGLGSAJLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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